An In-depth Technical Guide to Pinocarvone: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Pinocarvone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinocarvone, a bicyclic monoterpene ketone, is a natural compound found in various essential oils. With its distinct aromatic properties, it has found applications in the fragrance and flavor industries. Beyond its sensory characteristics, pinocarvone has garnered interest for its potential pharmacological activities, including antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of pinocarvone, with a focus on its potential mechanisms of action. Detailed experimental protocols for its synthesis, purification, and characterization are outlined, and key signaling pathways potentially modulated by this compound are visualized. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Pinocarvone is chemically known as 6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one.[1][2] Its structure features a bridged bicyclic system with a ketone functional group and an exocyclic double bond.
Table 1: Chemical Identifiers for Pinocarvone
| Identifier | Value |
| IUPAC Name | 6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one[1][3] |
| Molecular Formula | C₁₀H₁₄O[1][4] |
| SMILES | CC1(C2CC1C(=C)C(=O)C2)C[1] |
| InChI | InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3[1][4] |
| InChIKey | TZDMGBLPGZXHJI-UHFFFAOYSA-N[1][4] |
| CAS Number | 30460-92-5[1] |
Physicochemical Properties
Pinocarvone is a colorless to pale yellow liquid at room temperature with a characteristic minty odor.[4] It is soluble in organic solvents but has limited solubility in water.[4]
Table 2: Physicochemical Properties of Pinocarvone
| Property | Value | Reference(s) |
| Molecular Weight | 150.22 g/mol | [1] |
| Boiling Point | 217.0 - 218.0 °C at 760 mmHg | [1] |
| Melting Point | -1.8 °C | [1] |
| Density | 0.9875 g/cm³ at 15 °C | [5] |
| Refractive Index | 1.4949 at 20 °C | [5] |
| Flash Point | 85.0 °C (185.0 °F) | [5] |
| Water Solubility | 117.2 mg/L at 25 °C (estimated) | [5] |
Experimental Protocols
Synthesis of Pinocarvone
A common route for the synthesis of pinocarvone involves the oxidation of its corresponding alcohol, pinocarveol. Pinocarveol can be synthesized from α-pinene oxide.
3.1.1. Synthesis of trans-Pinocarveol from α-Pinene Oxide
This procedure is adapted from the synthesis of allylic alcohols from epoxides.
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Materials: α-Pinene oxide, n-butyllithium in hexane (B92381), diethylamine (B46881), anhydrous diethyl ether, 1 N hydrochloric acid, saturated aqueous sodium hydrogen carbonate, anhydrous magnesium sulfate.
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Procedure:
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To a stirred solution of diethylamine in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add n-butyllithium in hexane dropwise.
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After stirring for 10 minutes, remove the ice bath and add a solution of α-pinene oxide in anhydrous diethyl ether dropwise.
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Reflux the reaction mixture for 6 hours.
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Cool the mixture in an ice bath and quench by the slow addition of water.
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Separate the ether layer and wash successively with 1 N hydrochloric acid, water, saturated aqueous sodium hydrogen carbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-pinocarveol.
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3.1.2. Oxidation of trans-Pinocarveol to Pinocarvone
Standard oxidation procedures using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation can be employed.
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Materials: trans-Pinocarveol, pyridinium chlorochromate (PCC), anhydrous dichloromethane, silica (B1680970) gel.
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Procedure (using PCC):
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To a stirred suspension of PCC in anhydrous dichloromethane, add a solution of trans-pinocarveol in anhydrous dichloromethane.
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Stir the mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).
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Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
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Wash the silica gel pad with additional diethyl ether.
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Concentrate the combined filtrates under reduced pressure to obtain crude pinocarvone.
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Purification
3.2.1. Column Chromatography
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Stationary Phase: Silica gel (60-120 mesh).
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Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure:
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Pack a glass column with a slurry of silica gel in hexane.
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Load the crude pinocarvone, adsorbed onto a small amount of silica gel, onto the top of the column.
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Elute the column with the mobile phase, collecting fractions.
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Monitor the fractions by thin-layer chromatography (TLC) to identify those containing pure pinocarvone.
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Combine the pure fractions and evaporate the solvent under reduced pressure.
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3.2.2. Fractional Distillation under Reduced Pressure
For larger quantities, purification can be achieved by fractional distillation under reduced pressure to avoid decomposition at high temperatures. The boiling point will be lower than the atmospheric boiling point.
Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve a small amount of purified pinocarvone in deuterated chloroform (B151607) (CDCl₃).
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¹H NMR Spectroscopy: Expected signals would include those for the methyl groups, methylene (B1212753) protons, and protons adjacent to the carbonyl and the double bond.
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¹³C NMR Spectroscopy: Expected signals would include a peak for the carbonyl carbon (around 200 ppm), signals for the olefinic carbons, and signals for the aliphatic carbons in the bicyclic ring system.[1]
3.3.2. Infrared (IR) Spectroscopy
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Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
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Expected Absorptions: A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1670-1700 cm⁻¹. Other characteristic peaks would include those for C=C stretching and C-H stretching and bending vibrations.
3.3.3. Mass Spectrometry (MS)
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Ionization Method: Electron Ionization (EI) is commonly used.
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Expected Fragmentation: The mass spectrum would show a molecular ion peak (M⁺) at m/z 150. Common fragmentation patterns for ketones and bicyclic systems would be observed.
Biological Activities and Signaling Pathways
While direct studies on the signaling pathways affected by pinocarvone are limited, research on the structurally similar monoterpene, carvone (B1668592), provides significant insights into its potential anti-inflammatory and antimicrobial mechanisms.
Anti-inflammatory Activity
The anti-inflammatory effects of carvone are believed to be mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
4.1.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies on carvone suggest that it may inhibit this pathway, thereby reducing inflammation.
4.1.2. MAPK Signaling Pathway
The MAPK family of kinases (including p38, JNK, and ERK) are also key players in the inflammatory response. Extracellular stimuli can activate a cascade of phosphorylation events, leading to the activation of MAPKs. Activated MAPKs can then phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory mediators. Carvone has been shown to inhibit the phosphorylation of certain MAPKs, suggesting a mechanism for its anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial properties of monoterpenes like pinocarvone are often attributed to their ability to disrupt the cell membranes of microorganisms. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Safety and Toxicology
Pinocarvone is classified as a skin irritant and may cause an allergic skin reaction.[1] It is also suspected of causing genetic defects and serious eye damage.[1] Appropriate personal protective equipment should be used when handling this compound.
Table 3: GHS Hazard Classifications for Pinocarvone
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Sensitization, Skin | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
| Germ Cell Mutagenicity | 2 |
Source: PubChem[1]
Conclusion
Pinocarvone is a bicyclic monoterpene with well-defined chemical and physical properties. While its primary applications have been in the fragrance and flavor industries, emerging evidence, largely extrapolated from studies on the related compound carvone, suggests potential for pharmacological applications. Its putative anti-inflammatory and antimicrobial activities appear to be linked to the modulation of key cellular signaling pathways such as NF-κB and MAPK, and the disruption of microbial cell membranes. Further direct investigation into the biological effects and mechanisms of action of pinocarvone is warranted to fully elucidate its therapeutic potential for drug development. The experimental protocols and data presented in this guide provide a solid foundation for future research in this area.
References
- 1. Pinocarvone | C10H14O | CID 121719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the Mechanism Underlying the Anti-Inflammatory Properties of (S)-(+)-Carvone Identifies a Novel Class of Sirtuin-1 Activators in a Murine Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.abo.fi [research.abo.fi]
- 5. pinocarvone, 30460-92-5 [thegoodscentscompany.com]
